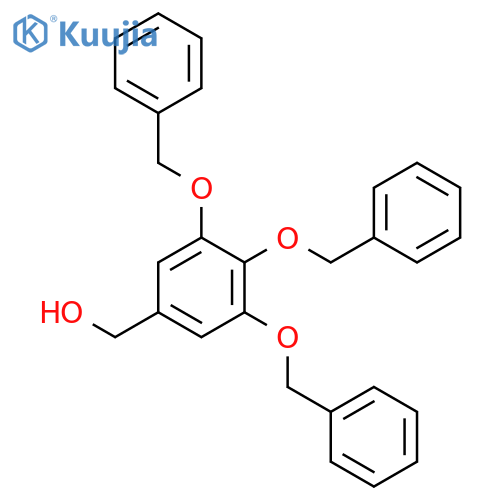

Cas no 79831-88-2 (3,4,5-Tris(benzyloxy)benzyl Alcohol)

3,4,5-Tris(benzyloxy)benzyl Alcohol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol,3,4,5-tris(phenylmethoxy)-

- 3,4,5-Tris(benzyloxy)benzyl Alcohol

- [3,4,5-tris(phenylmethoxy)phenyl]methanol

- 3,4,5-Tribenzyloxybenzyl Alcohol

- (3,4,5-tris(benzyloxy)phenyl)methanol

- [3,4,5-TRIS(BENZYLOXY)PHENYL]METHANOL

- FWPHSYJOSSBILN-UHFFFAOYSA-N

- 3,4,5-tribenzyloxy-benzyl alcohol

- 3,4,5-Trisbenzyloxybenzyl Alcohol

- 3,4,5-tribenzyloxy benzyl alcohol

- AKOS015839498

- SCHEMBL4420078

- CS-0207637

- T1840

- MFCD02093503

- 4-phenoxyphenylacetylene

- DTXSID50464951

- 79831-88-2

- T72953

-

- MDL: MFCD02093503

- インチ: 1S/C28H26O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2

- InChIKey: FWPHSYJOSSBILN-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C(=C([H])C(C([H])([H])O[H])=C([H])C=1OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 426.18300

- どういたいしつりょう: 426.18310931g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.9

- 疎水性パラメータ計算基準値(XlogP): 5.4

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.193

- ゆうかいてん: 105.0 to 108.0 deg-C

- ふってん: 601.8°C at 760 mmHg

- フラッシュポイント: 317.8°C

- 屈折率: 1.624

- ようかいど: DMSO (Slightly), Methanol (Slightly)

- PSA: 47.92000

- LogP: 5.91590

- ようかいせい: まだ確定していません。

- じょうきあつ: 0.0±1.8 mmHg at 25°C

3,4,5-Tris(benzyloxy)benzyl Alcohol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:Refrigerator

- セキュリティ用語:22-24/25

3,4,5-Tris(benzyloxy)benzyl Alcohol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

3,4,5-Tris(benzyloxy)benzyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB143090-5 g |

3,4,5-Tris(benzyloxy)benzyl alcohol, 98%; . |

79831-88-2 | 98% | 5g |

€255.20 | 2023-05-09 | |

| TRC | T770305-1000mg |

3,4,5-Tris(benzyloxy)benzyl Alcohol |

79831-88-2 | 1g |

$276.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1251341-5g |

3,4,5-TRIS(BENZYLOXY)BENZYL ALCOHOL |

79831-88-2 | 97% | 5g |

$185 | 2024-06-07 | |

| TRC | T770305-5g |

3,4,5-Tris(benzyloxy)benzyl Alcohol |

79831-88-2 | 5g |

$839.00 | 2023-05-17 | ||

| TRC | T770305-500mg |

3,4,5-Tris(benzyloxy)benzyl Alcohol |

79831-88-2 | 500mg |

$161.00 | 2023-05-17 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1840-5G |

3,4,5-Tris(benzyloxy)benzyl Alcohol |

79831-88-2 | >98.0%(HPLC) | 5g |

¥930.00 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161445-250mg |

3,4,5-Tris(benzyloxy)benzyl Alcohol |

79831-88-2 | 98% | 250mg |

¥97.90 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278307-5g |

3,4,5-Tris(benzyloxy)benzyl alcohol |

79831-88-2 | 97% | 5g |

¥1233.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278307-25g |

3,4,5-Tris(benzyloxy)benzyl alcohol |

79831-88-2 | 97% | 25g |

¥5694.00 | 2024-04-28 | |

| eNovation Chemicals LLC | Y1251341-250mg |

3,4,5-TRIS(BENZYLOXY)BENZYL ALCOHOL |

79831-88-2 | 97% | 250mg |

$65 | 2024-06-07 |

3,4,5-Tris(benzyloxy)benzyl Alcohol 関連文献

-

Deb Ranjan Banerjee,Debajyoti Dutta,Baisakhee Saha,Sudipta Bhattacharyya,Kalyan Senapati,Amit K. Das,Amit Basak Org. Biomol. Chem. 2014 12 73

3,4,5-Tris(benzyloxy)benzyl Alcoholに関する追加情報

3,4,5-Tris(benzyloxy)benzyl Alcohol (CAS No. 79831-88-2): An Overview of Its Properties, Applications, and Recent Research

3,4,5-Tris(benzyloxy)benzyl Alcohol (CAS No. 79831-88-2) is a versatile organic compound that has gained significant attention in various fields of chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes three benzyloxy groups attached to a benzene ring and a hydroxymethyl group. The presence of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

The molecular formula of 3,4,5-Tris(benzyloxy)benzyl Alcohol is C20H18O4, and its molecular weight is approximately 326.35 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its solubility in water is limited due to the hydrophobic nature of the benzyloxy groups.

In terms of chemical reactivity, 3,4,5-Tris(benzyloxy)benzyl Alcohol can undergo various transformations. The hydroxymethyl group can be readily deprotected using standard conditions such as hydrogenolysis with palladium on carbon (Pd/C) in the presence of hydrogen gas. This deprotection step is crucial for accessing the parent phenol compound, which can then be further functionalized for various applications.

The benzyloxy groups in 3,4,5-Tris(benzyloxy)benzyl Alcohol provide additional reactivity options. These groups can be selectively cleaved using mild conditions such as boron tribromide (BBr3) or trifluoroacetic acid (TFA), allowing for the synthesis of derivatives with different substituents on the benzene ring. This flexibility makes the compound an attractive starting material for the preparation of complex organic molecules with diverse biological activities.

In the pharmaceutical industry, 3,4,5-Tris(benzyloxy)benzyl Alcohol has found applications as an intermediate in the synthesis of drugs targeting various diseases. For instance, recent studies have explored its use in the development of anti-inflammatory agents and anticancer drugs. The compound's ability to undergo selective functionalization and its stability under various reaction conditions make it a valuable building block in drug discovery and development processes.

A notable example of its application is in the synthesis of polyphenolic compounds with potent antioxidant properties. Polyphenols are known for their ability to scavenge free radicals and reduce oxidative stress, which are key factors in many chronic diseases such as cardiovascular disease and neurodegenerative disorders. By using 3,4,5-Tris(benzyloxy)benzyl Alcohol as a starting material, researchers can synthesize polyphenolic derivatives with enhanced bioavailability and therapeutic efficacy.

In addition to its pharmaceutical applications, 3,4,5-Tris(benzyloxy)benzyl Alcohol has also been investigated for its potential use in materials science. The compound's unique structure makes it suitable for the preparation of functionalized polymers and coatings with improved mechanical properties and chemical resistance. Recent studies have demonstrated the use of this compound in the synthesis of polymeric materials with tunable properties for applications in electronics and biomedical devices.

The environmental impact of 3,4,5-Tris(benzyloxy)benzyl Alcohol has also been a subject of research. Studies have shown that the compound is biodegradable under certain conditions and does not pose significant environmental risks when used responsibly. However, proper handling and disposal practices are essential to minimize any potential adverse effects on ecosystems.

In conclusion, 3,4,5-Tris(benzyloxy)benzyl Alcohol (CAS No. 79831-88-2) is a multifaceted organic compound with a wide range of applications in chemistry and pharmaceutical research. Its unique structure and reactivity profile make it an invaluable intermediate in the synthesis of complex molecules with diverse biological activities. Ongoing research continues to uncover new possibilities for its use in drug discovery, materials science, and environmental applications.

79831-88-2 (3,4,5-Tris(benzyloxy)benzyl Alcohol) 関連製品

- 83459-29-4(3,4-Diethoxybenzyl alcohol)

- 33693-48-0(4-(Benzyloxy)-3-methoxy-benzyl Alcohol)

- 147730-26-5((3-Ethoxy-4-methoxyphenyl)methanol)

- 13184-86-6(Vanillyl ethylether)

- 24131-31-5(3,5-Dibenzyloxybenzyl alcohol)

- 61813-58-9(4-Ethoxy-3-methoxybenzyl alcohol)

- 176650-92-3(3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol)

- 6272-38-4(2-(Benzyloxy)phenol)

- 3840-31-1(3,4,5-Trimethoxybenzyl Alcohol)

- 23702-54-7(Diveratryl ether)